molecular formula C21H38O6 B1631413 CryptoMeridiol 11-rhaMnoside CAS No. 349112-30-7

CryptoMeridiol 11-rhaMnoside

Cat. No. B1631413
CAS RN: 349112-30-7
M. Wt: 386.5 g/mol
InChI Key: HUSBLOAZNQURFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CryptoMeridiol 11-rhaMnoside is a natural sesquiterpenoid found in the branch of Eucalyptus globulus Labill . It belongs to the class of organic compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids . These are sesquiterpenoids with a structure based on the eudesmane skeleton .


Synthesis Analysis

This compound, along with other compounds, was isolated from the fruits of Cananga odorata . The structures of these compounds were established on the basis of NMR and MS methods .


Molecular Structure Analysis

The molecular formula of this compound is C21H38O6 . The IUPAC name is (2S,3R,4R,5R,6S)-2-[2-[(2R,4aR,8R,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-yloxy]-6-methyloxane-3,4,5-triol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 386.5 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cytotoxicity Studies

CryptoMeridiol 11-alpha-L-rhamnoside, identified in Cananga odorata fruits, has been evaluated for cytotoxicity against human hepatocarcinoma cell lines. This research points towards its potential application in cancer studies (Hsieh et al., 2001).

Biotransformation and Derivatives

Biotransformations of eudesmane sesquiterpenes by Gliocladium roseum have been studied, focusing on producing new cryptomeridiol derivatives. This research could be significant for creating novel compounds with potential therapeutic applications (García-Granados et al., 2002).

Biosynthesis Pathways

Research on Tripterygium wilfordii revealed that a sesquiterpene cyclase catalyzes the direct synthesis of cryptomeridiol, a eudesmane diol. Understanding these biosynthetic pathways can lead to advancements in the production of medicinal compounds (Tong et al., 2018).

Potential in Pharmacology

Cryptomeridiol, isolated from various plants, has been studied for its potential in pharmacology. For example, its derivatives showed significant inhibitory effects on platelet-activating factor receptor binding, indicating potential therapeutic use in cardiovascular disorders (Moharam et al., 2012).

Antitumor Properties

Research into cryptomeridiol analogues has shown promising results in inhibiting cancer cell growth, suggesting potential applications in developing antitumor agents (Yang et al., 2011).

Therapeutic Efficacy in Hepatocellular Carcinoma

Cryptomeridiol has been found to have therapeutic efficacy in hepatocellular carcinoma by aggravating pre-activated UPR and activating the silenced Nur77, a nuclear receptor. This discovery could pave the way for new treatments for hepatocellular carcinoma (Li et al., 2022).

properties

IUPAC Name

2-[2-(8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O6/c1-12-15(22)16(23)17(24)18(26-12)27-19(2,3)13-7-10-20(4)8-6-9-21(5,25)14(20)11-13/h12-18,22-25H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBLOAZNQURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C)(C)C2CCC3(CCCC(C3C2)(C)O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cryptomeridiol 11-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

349112-30-7
Record name Cryptomeridiol 11-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190 °C
Record name Cryptomeridiol 11-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CryptoMeridiol 11-rhaMnoside
Reactant of Route 2
Reactant of Route 2
CryptoMeridiol 11-rhaMnoside
Reactant of Route 3
CryptoMeridiol 11-rhaMnoside
Reactant of Route 4
CryptoMeridiol 11-rhaMnoside
Reactant of Route 5
CryptoMeridiol 11-rhaMnoside
Reactant of Route 6
CryptoMeridiol 11-rhaMnoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.